![molecular formula C23H27F3N2O6S2 B15170930 1-Piperidinecarboxylic acid, 4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-, 1,1-dimethylethyl ester](/img/structure/B15170930.png)
1-Piperidinecarboxylic acid, 4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidinecarboxylic acid, 4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-, 1,1-dimethylethyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a carboxylic acid group, and multiple sulfonyl and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1-Piperidinecarboxylic acid, 4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-, 1,1-dimethylethyl ester involves several steps, including the formation of the piperidine ring, the introduction of the carboxylic acid group, and the attachment of the sulfonyl and trifluoromethyl groups. The synthetic routes typically involve the use of reagents such as piperidine, carboxylic acid derivatives, sulfonyl chlorides, and trifluoromethylating agents. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Piperidinecarboxylic acid, 4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Piperidinecarboxylic acid, 4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of sulfonyl and trifluoromethyl groups enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate certain enzymes, leading to changes in cellular processes and physiological responses.
Comparación Con Compuestos Similares
When compared to similar compounds, 1-Piperidinecarboxylic acid, 4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-, 1,1-dimethylethyl ester stands out due to its unique combination of functional groups. Similar compounds include:
1-Piperidinecarboxylic acid derivatives: These compounds share the piperidine ring and carboxylic acid group but may lack the sulfonyl and trifluoromethyl groups.
Sulfonyl-containing compounds: These compounds contain sulfonyl groups but may differ in the presence of other functional groups.
Trifluoromethyl-containing compounds: These compounds feature trifluoromethyl groups but may have different core structures.
Propiedades
IUPAC Name |
tert-butyl 4-[[5-(benzenesulfonyl)-2-(trifluoromethyl)phenyl]sulfonylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N2O6S2/c1-22(2,3)34-21(29)28-13-11-16(12-14-28)27-36(32,33)20-15-18(9-10-19(20)23(24,25)26)35(30,31)17-7-5-4-6-8-17/h4-10,15-16,27H,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMYNDGDUUCEFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N2O6S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
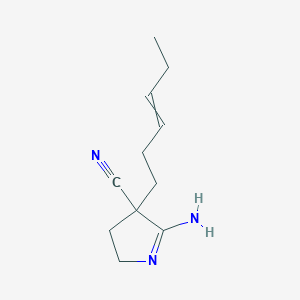
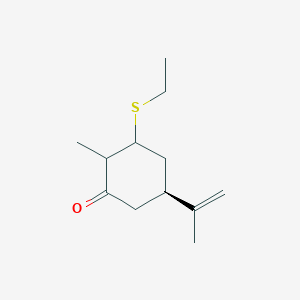
![2-[(5-Chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B15170873.png)
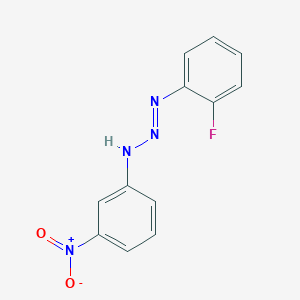
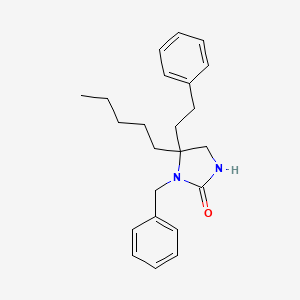
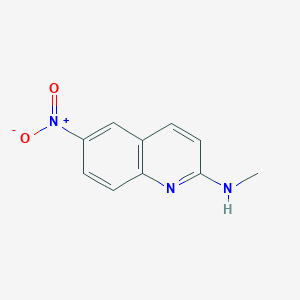


![2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide](/img/structure/B15170909.png)
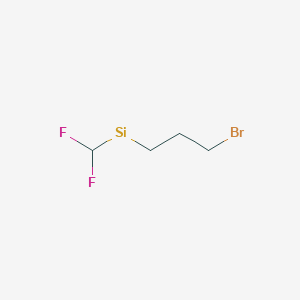
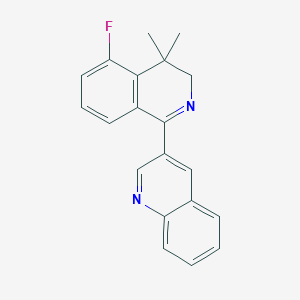
![4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol](/img/structure/B15170928.png)
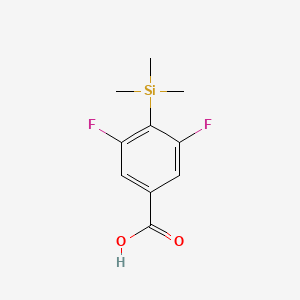
![N-(2-Cyanoethyl)-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B15170933.png)
